N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenoxyacetamide N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenoxyacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1009763
InChI: InChI=1S/C19H23N3O4S/c1-21-11-13-22(14-12-21)27(24,25)18-9-7-16(8-10-18)20-19(23)15-26-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,20,23)
SMILES: CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3
Molecular Formula: C19H23N3O4S
Molecular Weight: 389.5 g/mol

N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenoxyacetamide

CAS No.:

Cat. No.: VC1009763

Molecular Formula: C19H23N3O4S

Molecular Weight: 389.5 g/mol

* For research use only. Not for human or veterinary use.

N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenoxyacetamide -

Specification

Molecular Formula C19H23N3O4S
Molecular Weight 389.5 g/mol
IUPAC Name N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-2-phenoxyacetamide
Standard InChI InChI=1S/C19H23N3O4S/c1-21-11-13-22(14-12-21)27(24,25)18-9-7-16(8-10-18)20-19(23)15-26-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,20,23)
Standard InChI Key VCBKUBOFXBYCHG-UHFFFAOYSA-N
SMILES CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3
Canonical SMILES CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator